molecular formula C18H22N4O2S B2904941 5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-69-8

5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2904941
CAS-Nummer: 869342-69-8
Molekulargewicht: 358.46
InChI-Schlüssel: BOEIQXGDEBLHCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazolo[3,2-b][1,2,4]triazole core : A heterocyclic structure known for various biological activities.
  • 4-Ethoxyphenyl group : This substitution may influence the compound's interaction with biological targets.
  • Pyrrolidinyl moiety : This part of the molecule is often associated with enhanced bioactivity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that triazole derivatives often exhibit significant anticancer properties. For instance, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. In vitro studies suggest that modifications to the thiazole and triazole structures can enhance their potency against specific cancer types.

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. Compounds similar to this compound have been tested against various bacterial strains and fungi. The presence of the thiazole ring is believed to contribute to this activity by interfering with microbial metabolic processes.

Neuropharmacological Effects

Triazoles have also been explored for their effects on neurotransmitter systems. Some studies suggest that compounds with similar structures may act as inhibitors of glycine transporters, which are crucial in the treatment of neurological disorders such as schizophrenia and anxiety.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Screening : A series of thiazolidinone derivatives were synthesized and tested for anticancer activity. Compounds demonstrated GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines, indicating promising potential for further development (PubMed) .
  • Antimicrobial Testing : A related study assessed the efficacy of thiazole derivatives against a panel of ESKAPE pathogens. Results indicated variable potency but highlighted the importance of structural modifications in enhancing antibacterial activity (PMC) .
  • Neuropharmacological Assessment : Another investigation focused on glycine transporter inhibition by triazole derivatives. The study found that certain compounds exhibited high affinity for GlyT1 receptors, suggesting potential therapeutic applications in neuropsychiatric disorders (SciELO) .

Data Tables

Activity Type Tested Compounds IC₅₀/ GI₅₀ Values Notes
AnticancerThiazolidinones1.64 - 4.58 μMEffective against leukemia cell lines
AntimicrobialThiazole DerivativesVariableEffective against ESKAPE pathogens
NeuropharmacologicalTriazole DerivativesIC₅₀ = 64 nMHigh affinity for GlyT1

Eigenschaften

IUPAC Name

5-[(4-ethoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-24-14-8-6-13(7-9-14)15(21-10-4-5-11-21)16-17(23)22-18(25-16)19-12(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEIQXGDEBLHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.